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Compound of Interest

Compound Name: Jasmine lactone-d2

Cat. No.: B12385006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Jasmine lactone, scientifically known as (Z)-dec-7-en-5-olide, is a key aroma compound found

in jasmine oil, tea, and various fruits. Its pleasant, fruity, and floral scent makes it a valuable

ingredient in the fragrance and flavor industries. Deuterium-labeled isotopologues of natural

products, such as Jasmine lactone-d2, are invaluable tools in mechanistic studies, metabolic

profiling, and as internal standards for quantitative analysis. Nuclear Magnetic Resonance

(NMR) spectroscopy is a powerful analytical technique for the structural elucidation and

quantification of such molecules. This application note provides a detailed protocol for the NMR

analysis of Jasmine lactone-d2, including predicted spectral data and experimental workflows.

Predicted NMR Spectral Data
Due to the scarcity of published experimental NMR data for Jasmine lactone-d2, the following

tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These

predictions are based on the analysis of structurally similar compounds and known deuterium

isotope effects on NMR parameters. The numbering of the atoms in Jasmine lactone is shown

in Figure 1.

Figure 1. Structure of Jasmine lactone with atom numbering.

Caption: Numbering scheme for Jasmine lactone.
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Table 1: Predicted ¹H NMR Data for Jasmine Lactone and Jasmine Lactone-d2 in CDCl₃

Position

Predicted
Chemical
Shift
(ppm) -
Jasmine
Lactone

Multiplicit
y

Predicted
J-
coupling
(Hz)

Predicted
Chemical
Shift
(ppm) -
Jasmine
Lactone-
d2

Multiplicit
y

Predicted
J-
coupling
(Hz)

H-2a 2.55 ddd
J = 17.5,

10.5, 3.5
2.55 ddd

J = 17.5,

10.5, 3.5

H-2b 2.40 ddd
J = 17.5,

6.0, 2.0
2.40 ddd

J = 17.5,

6.0, 2.0

H-3a 1.95 m 1.95 m

H-3b 1.80 m 1.80 m

H-4a 1.70 m 1.70 m

H-4b 1.55 m 1.55 m

H-5 4.40 m 4.40 m

H-6a 2.30 m
Signal

Absent
- -

H-6b 2.15 m
Signal

Absent
- -

H-7 5.50 dt
J = 10.5,

7.0
5.50 t J = 7.0

H-8 5.40 dt
J = 10.5,

7.0
5.40 t J = 7.0

H-9a 2.05 m 2.05 m

H-9b 2.05 m 2.05 m

H-10 0.95 t J = 7.5 0.95 t J = 7.5
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Note: The deuterons (D) at the C-6 position in Jasmine lactone-d2 will not be observed in the

¹H NMR spectrum. The multiplicity of the neighboring protons (H-5 and H-7) will be simplified

due to the absence of coupling to deuterium.

Table 2: Predicted ¹³C NMR Data for Jasmine Lactone and Jasmine Lactone-d2 in CDCl₃

Position
Predicted Chemical Shift
(ppm) - Jasmine Lactone

Predicted Chemical Shift
(ppm) - Jasmine Lactone-
d2

C-1 172.0 172.0

C-2 30.5 30.5

C-3 25.0 25.0

C-4 28.0 28.0

C-5 78.0 78.0

C-6 35.0 ~34.8 (triplet)

C-7 125.0 125.0

C-8 130.0 130.0

C-9 20.5 20.5

C-10 14.0 14.0

Note: The carbon atom attached to deuterium (C-6) in Jasmine lactone-d2 is expected to

show a slight upfield shift (isotope shift) and will appear as a triplet in the proton-decoupled ¹³C

NMR spectrum due to C-D coupling.

Experimental Protocols
A comprehensive NMR analysis of Jasmine lactone-d2 involves a series of 1D and 2D NMR

experiments to confirm its structure and purity.
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Jasmine lactone-
d2. Other deuterated solvents like benzene-d₆ or acetone-d₆ can also be used depending on

the desired resolution and to avoid signal overlap.

Concentration: Prepare a solution of approximately 5-10 mg of Jasmine lactone-d2 in 0.6

mL of the chosen deuterated solvent.

Internal Standard: For quantitative NMR (qNMR), a precisely weighed amount of an internal

standard (e.g., maleic acid, 1,4-dinitrobenzene) should be added to the sample. The internal

standard should have a known purity and its signals should not overlap with the analyte

signals.

NMR Tube: Use a high-quality 5 mm NMR tube. Ensure the tube is clean and dry before use.

Filtering: If any particulate matter is present, filter the solution through a small plug of glass

wool into the NMR tube.

NMR Data Acquisition
The following experiments are recommended for a thorough analysis. All experiments should

be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

1. 1D ¹H NMR:

Purpose: To determine the proton chemical shifts, multiplicities, and coupling constants.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Key Parameters:

Spectral Width: 12-16 ppm

Number of Scans: 16-64 (depending on concentration)

Relaxation Delay (d1): 5 seconds (for quantitative analysis, d1 should be at least 5 times

the longest T₁ of the protons of interest)
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Acquisition Time: 2-4 seconds

2. 1D ¹³C NMR (with proton decoupling):

Purpose: To determine the carbon chemical shifts.

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Key Parameters:

Spectral Width: 220-240 ppm

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2-5 seconds

3. 2D ¹H-¹H COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin coupling networks, confirming the connectivity of

protons in the molecule.

Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygpqf').

Key Parameters:

Spectral Width (F1 and F2): 12-16 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-16

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate directly bonded proton and carbon atoms.

Pulse Sequence: A standard HSQC pulse sequence with gradient selection (e.g.,

'hsqcedetgpsisp2.3').

Key Parameters:
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Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 180-200 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 16-32

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which

is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g.,

'hmbcgplpndqf').

Key Parameters:

Spectral Width (F2 - ¹H): 12-16 ppm

Spectral Width (F1 - ¹³C): 220-240 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 32-64

Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.

Data Processing and Analysis
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays

(FIDs) to obtain the NMR spectra.

Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline

correction.

Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C) or to an internal standard like tetramethylsilane (TMS).
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Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to

establish the complete chemical structure and assign all proton and carbon signals.

Quantitative Analysis (if applicable): Calculate the concentration or purity of Jasmine
lactone-d2 using the integrated signals of the analyte and the internal standard, taking into

account the number of protons contributing to each signal and their respective molecular

weights.

Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the

NMR analysis of Jasmine lactone-d2.
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Caption: Experimental workflow for NMR analysis.
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Caption: Logical relationships in NMR analysis.

Conclusion
This application note provides a comprehensive guide for the NMR analysis of Jasmine
lactone-d2. Although experimental data for this specific isotopologue is not readily available,

the provided predicted data and detailed experimental protocols offer a solid foundation for

researchers to perform and interpret their own NMR experiments. The combination of 1D and

2D NMR techniques is essential for the unambiguous structural confirmation and quantitative

analysis of Jasmine lactone-d2, which is a valuable tool in various scientific disciplines.

To cite this document: BenchChem. [Application Note: NMR Analysis of Jasmine Lactone-
d2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385006#nmr-analysis-of-jasmine-lactone-d2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12385006?utm_src=pdf-body-img
https://www.benchchem.com/product/b12385006?utm_src=pdf-body
https://www.benchchem.com/product/b12385006?utm_src=pdf-body
https://www.benchchem.com/product/b12385006?utm_src=pdf-body
https://www.benchchem.com/product/b12385006#nmr-analysis-of-jasmine-lactone-d2
https://www.benchchem.com/product/b12385006#nmr-analysis-of-jasmine-lactone-d2
https://www.benchchem.com/product/b12385006#nmr-analysis-of-jasmine-lactone-d2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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